

# A Comparative Guide to TG-100435 and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor **TG-100435** with other prominent inhibitors sharing similar target profiles: dasatinib, bosutinib, and saracatinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

#### Introduction to TG-100435

**TG-100435** is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family kinases (Src, Lyn, Lck, Yes) as well as Abl and EphB4. An important characteristic of **TG-100435** is its metabolism to an active N-oxide metabolite, TG100855, which demonstrates 2 to 9 times greater potency than the parent compound. This metabolic activation can significantly enhance its overall tyrosine kinase inhibition in vivo.

#### **Kinase Inhibition Profile**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **TG-100435** and its comparators against their primary shared kinase targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.



| Kinase Target | TG-100435 (Kı,<br>nM) | Dasatinib (IC₅o,<br>nM) | Bosutinib<br>(IC50, nM) | Saracatinib<br>(IC50, nM) |
|---------------|-----------------------|-------------------------|-------------------------|---------------------------|
| Src           | 13 - 64               | 0.5 - 1.1               | 1.2                     | 2.7[1]                    |
| Lyn           | 13 - 64               | ~1                      | ~1                      | 5[1]                      |
| Abl           | 13 - 64               | <1 - 9                  | 1                       | 30[1]                     |
| Yes           | 13 - 64               | 0.5 - 1.1               | N/A                     | 4[1]                      |
| Lck           | 13 - 64               | 0.5 - 1.1               | N/A                     | 4 - 10                    |
| EphB4         | 13 - 64               | N/A                     | N/A                     | N/A                       |
| c-Kit         | N/A                   | <30                     | >1000                   | 200                       |
| PDGFRβ        | N/A                   | <30                     | >1000                   | N/A                       |

N/A: Data not readily available in the searched sources.

# **Cellular Activity**

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below. Experimental conditions, such as cell lines and assay duration, vary between studies.



| Inhibitor                        | Cell Line                                     | Cancer Type                 | IC <sub>50</sub> (μM) |
|----------------------------------|-----------------------------------------------|-----------------------------|-----------------------|
| Dasatinib                        | Neuroblastoma (7/10 cell lines)               | Neuroblastoma               | Sub-micromolar[2]     |
| Lung Cancer (NCI-<br>H1975)      | Lung Cancer                                   | 0.95 (72h)[3]               |                       |
| Lung Cancer (NCI-<br>H1650)      | Lung Cancer                                   | 3.64 (72h)[3]               |                       |
| Bosutinib                        | K562                                          | Chronic Myeloid<br>Leukemia | 0.25 (48h)[4]         |
| Various                          | Various                                       | 0.006 - >8[5]               |                       |
| Saracatinib                      | Colorectal Cancer<br>(LS180, H508,<br>LS174T) | Colorectal Cancer           | ~0.5 (72h)[6]         |
| Ovarian Cancer (8/13 cell lines) | Ovarian Cancer                                | ≤1.0 (120h)[7]              |                       |
| K562                             | Chronic Myeloid<br>Leukemia                   | 0.22 (72h)[8]               |                       |

Dasatinib has been shown to induce G1 cell cycle arrest and apoptosis in sensitive cell lines.[3] Similarly, saracatinib can induce G1/S phase arrest.[1]

## **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the anti-tumor activity of these multikinase inhibitors.

- Dasatinib: Demonstrated significant inhibition of tumor growth in an orthotopic neuroblastoma mouse model at a dose of 30 mg/kg/day.[2] It also showed efficacy in a patient-derived xenograft (PDX) model of lung cancer at 30 mg/kg.[3]
- Bosutinib: While specific in vivo efficacy data was not detailed in the immediate search results, its clinical approval for chronic myeloid leukemia underscores its in vivo activity.



Saracatinib: Showed a significant decrease in tumor growth in colorectal cancer xenograft
models at a dose of 50 mg/kg/day.[6] It has also demonstrated efficacy in a mouse model of
fibrodysplasia ossificans progressiva.[9]

# **Signaling Pathways**

The following diagrams illustrate the signaling pathways modulated by these inhibitors.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Bosutinib Cancerrxgene Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Gene Array and Fluorescence In situ Hybridization Biomarkers of Activity of Saracatinib (AZD0530), a Src Inhibitor, in a Preclinical Model of Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI Insight Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- To cite this document: BenchChem. [A Comparative Guide to TG-100435 and Other Multi-Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1150180#comparing-tg-100435-with-other-multi-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com